3-[(2-Ethylphenoxy)methyl]piperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[(2-ethylphenoxy)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-2-13-7-3-4-8-14(13)16-11-12-6-5-9-15-10-12/h3-4,7-8,12,15H,2,5-6,9-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOWZWPLFMKWJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCC2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 2 Ethylphenoxy Methyl Piperidine and Analogues
Established Synthetic Pathways for Piperidine (B6355638) Ring Functionalization
The functionalization of the piperidine ring is a cornerstone of heterocyclic chemistry, with numerous established pathways available. For a 3-substituted piperidine like the target molecule, these routes typically begin with a pyridine (B92270) precursor or involve the construction of the ring from acyclic starting materials.
One of the most common and direct methods is the catalytic hydrogenation of substituted pyridines . nih.govasianpubs.org This approach involves the reduction of a pyridine ring bearing the desired substituent at the 3-position. A key precursor for the synthesis of 3-[(2-Ethylphenoxy)methyl]piperidine is 3-pyridinemethanol (B1662793). The hydrogenation of 3-pyridinemethanol to 3-(hydroxymethyl)piperidine can be achieved using various catalysts under hydrogen pressure. rsc.org Common catalysts include platinum oxide (PtO₂), rhodium, and palladium on carbon (Pd/C). asianpubs.orgrsc.org The reaction conditions, such as solvent, temperature, and pressure, are crucial for achieving high yields and selectivity. For instance, hydrogenation with PtO₂ can be carried out in glacial acetic acid at room temperature under 50-70 bar of hydrogen pressure. asianpubs.org
Table 1: Catalytic Hydrogenation of Pyridine Derivatives
| Pyridine Substrate | Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 3-Pyridinemethanol | Rh₂O₃ | H₂ (5 bar), TFE, 40°C, 16h | 3-(Hydroxymethyl)piperidine | 86% | rsc.org |
| 3-Methylpyridine | PtO₂ | H₂ (70 bar), Acetic Acid, RT, 4-6h | 3-Methylpiperidine | - | asianpubs.org |
| 3-Cyanopyridine | 10% Pd/C | H₂, Solvent, Temperature | 3-(Aminomethyl)piperidine | - | rsc.org |
Other established methods for constructing the 3-substituted piperidine core include various cyclization strategies. nih.gov These can involve intramolecular reactions of acyclic precursors containing both the nitrogen atom and the required carbon chain, such as reductive amination of δ-ketoamines or intramolecular Michael additions. nih.gov Additionally, functionalization of a pre-existing piperidine ring is a viable strategy, though direct C-H functionalization at the C3 position can be challenging due to electronic effects from the nitrogen atom. nih.govresearchgate.net
Strategic Approaches for Ether Linkage Formation in the Synthesis of this compound
Once the 3-(hydroxymethyl)piperidine or a related reactive intermediate is obtained, the next crucial step is the formation of the ether linkage with 2-ethylphenol (B104991). Two classical and highly effective methods are predominantly used for this purpose: the Williamson ether synthesis and the Mitsunobu reaction.
The Williamson ether synthesis is a robust and widely used method that involves the reaction of an alkoxide with an alkyl halide via an SN2 mechanism. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing this compound, this can be approached in two ways:
Reaction of the sodium or potassium salt of 2-ethylphenol (2-ethylphenoxide) with a 3-(halomethyl)piperidine derivative (e.g., chloride, bromide, or tosylate). The piperidine nitrogen is typically protected (e.g., with a Boc or Cbz group) to prevent side reactions.
Reaction of the alkoxide of N-protected 3-(hydroxymethyl)piperidine with a reactive derivative of 2-ethylphenol, though this is less common.
The success of the Williamson synthesis relies on using a primary alkyl halide to minimize competing elimination reactions. masterorganicchemistry.com
The Mitsunobu reaction provides an alternative and often milder method for forming the ether bond directly from an alcohol. wikipedia.orgorganic-chemistry.org This reaction couples a primary or secondary alcohol with a nucleophile, typically a phenol (B47542) or carboxylic acid, in the presence of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgmdpi.com For the synthesis of the target compound, N-protected 3-(hydroxymethyl)piperidine would be reacted with 2-ethylphenol under Mitsunobu conditions. A key advantage of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol carbon, which is crucial for stereoselective synthesis. organic-chemistry.org
Table 2: Comparison of Ether Synthesis Strategies
| Method | Reactants | Reagents | Key Features | Reference |
|---|---|---|---|---|
| Williamson Ether Synthesis | 2-Ethylphenoxide + N-Protected 3-(halomethyl)piperidine | Base (e.g., NaH, K₂CO₃) | SN2 mechanism; best with primary halides; requires pre-activation of one reactant. | wikipedia.orgmasterorganicchemistry.com |
| Mitsunobu Reaction | 2-Ethylphenol + N-Protected 3-(hydroxymethyl)piperidine | PPh₃, DEAD or DIAD | Mild conditions; proceeds with inversion of stereochemistry; suitable for acidic nucleophiles. | wikipedia.orgorganic-chemistry.org |
Optimization of Reaction Conditions for Scalable and Stereoselective Synthesis of this compound
For practical applications, the synthesis of this compound must be scalable and, if a specific stereoisomer is required, highly stereoselective. Optimization of reaction conditions is paramount to achieving these goals.
For scalability , factors such as reagent cost, reaction time, operational safety, and ease of purification are critical. researchgate.net Catalytic hydrogenation, for example, is often preferred for large-scale production due to its efficiency and the use of recyclable catalysts. researchgate.net However, it can require specialized high-pressure equipment. The choice of solvent and base in the Williamson ether synthesis can significantly impact yield and reaction time on a larger scale. Phase-transfer catalysts can sometimes be employed to improve reaction rates and yields in biphasic systems. studentshare.org
Stereoselectivity is a major focus in modern organic synthesis. researchgate.net If the target is a single enantiomer of this compound, several strategies can be employed. One approach is the use of a chiral starting material, such as an enantiopure amino acid, to construct the piperidine ring. Another is the resolution of a racemic mixture of an intermediate, like 3-(hydroxymethyl)piperidine, using chiral acids.
More advanced methods involve asymmetric catalysis. For example, the asymmetric hydrogenation of a pyridine precursor using a chiral catalyst can directly yield an enantiomerically enriched piperidine derivative. nih.gov A notable modern approach is the rhodium-catalyzed asymmetric reductive Heck reaction, which can produce enantioenriched 3-substituted piperidines from pyridine and boronic acids in high yield and excellent enantioselectivity. nih.govacs.org This three-step process involves partial reduction of pyridine, Rh-catalyzed asymmetric carbometalation, and a final reduction. acs.org
Table 3: Parameters for Synthesis Optimization
| Parameter | Considerations for Piperidine Formation | Considerations for Ether Formation |
|---|---|---|
| Catalyst | Choice of metal (Pd, Pt, Rh, Ru), ligand for asymmetric synthesis, catalyst loading. | Phase-transfer catalyst for Williamson synthesis. |
| Solvent | Polar protic (e.g., acetic acid, ethanol) for hydrogenation; aprotic (e.g., THF, DMF) for cyclizations. | Polar aprotic (DMF, DMSO) for Williamson; Aprotic (THF, Dioxane) for Mitsunobu. |
| Temperature | Optimized to balance reaction rate and selectivity; mild conditions preferred to preserve functional groups. | Controlled to minimize side reactions (e.g., elimination in Williamson). |
| Pressure | High pressure often required for pyridine hydrogenation. | Typically atmospheric pressure. |
| Stereocontrol | Chiral catalysts, chiral auxiliaries, resolution of racemates. | Mitsunobu reaction for inversion of stereochemistry. |
Novel Synthetic Route Development for Enhanced Yield and Purity of this compound
The field of synthetic organic chemistry is continually evolving, with new methods being developed to improve efficiency, selectivity, and sustainability. For the synthesis of complex piperidines, several novel strategies have emerged that could enhance the yield and purity of this compound.
One innovative approach combines biocatalytic C-H oxidation with radical cross-coupling . news-medical.net This two-stage process uses enzymes to selectively hydroxylate a specific C-H bond on the piperidine ring, followed by a nickel-electrocatalyzed cross-coupling to form new carbon-carbon bonds. This modular strategy simplifies the construction of complex piperidines and avoids the use of costly precious metals like palladium. news-medical.net
Gold-catalyzed annulation procedures have also been developed for the direct assembly of highly substituted piperidines from N-allenamides and alkene-tethered oxime ethers. ajchem-a.com Such methods allow for rapid entry into complex piperidine scaffolds.
Structure Activity Relationship Sar and Analogue Design Strategies for 3 2 Ethylphenoxy Methyl Piperidine
Rational Design Principles for Modifying the Phenoxy Moiety of 3-[(2-Ethylphenoxy)methyl]piperidine
The phenoxy moiety of this compound is a critical component for its biological activity and a primary target for rational drug design. Modifications to this part of the molecule can significantly influence its pharmacological profile. Research on closely related analogues, such as 3-[(2-ethoxyphenoxy)methyl]piperidine (B1352136) derivatives, has provided valuable insights into the SAR of this class of compounds, particularly concerning their potential as antidepressant agents. nih.gov
The design principles for modifying the phenoxy ring are centered on optimizing interactions with biological targets, such as neurotransmitter transporters. Key modifications include altering the nature and position of substituents on the aromatic ring. For instance, the replacement of the ethyl group with other alkoxy groups or different functional groups can modulate the electronic and steric properties of the molecule, thereby affecting its binding affinity and selectivity.
In a study focused on 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives, researchers synthesized and evaluated a series of compounds for their antidepressant and anticonvulsant activities. nih.gov The findings from this study can be extrapolated to inform the rational design of this compound analogues. The study revealed that even minor changes to the substituent at the ortho position of the phenoxy ring can have a substantial impact on the biological activity.
The following interactive data table summarizes the biological activity of some 3-[(2-alkoxyphenoxy)methyl]piperidine derivatives, which can serve as a guide for the rational design of analogues of this compound.
| Compound | R Group | Antidepressant Activity (Reserpine Interaction Test) | Noradrenaline Reuptake Inhibition (%) | Serotonin (B10506) Reuptake Inhibition (%) |
| 1 | -OCH2CH3 | Active | 55 | 40 |
| 2 | -OCH(CH3)2 | Inactive | 25 | 15 |
| 3 | -OCH2CH2CH3 | Active | 60 | 45 |
Data extrapolated from a study on 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. nih.gov
The data suggests that the size and branching of the alkoxy group at the ortho position of the phenoxy ring are crucial for activity. A linear ethoxy or propoxy group appears to be more favorable than a bulkier isopropoxy group for antidepressant activity and inhibition of noradrenaline and serotonin reuptake. nih.gov These findings underscore the importance of steric factors in the interaction of these compounds with their biological targets.
Impact of Piperidine (B6355638) Ring Substitution and Nitrogen Alkylation on Biological Activity Profiles
Modifications to the piperidine ring of this compound, including substitution on the ring carbons and alkylation of the nitrogen atom, are key strategies in analogue design to modulate the compound's biological activity, selectivity, and pharmacokinetic properties. The piperidine moiety is a common scaffold in many biologically active compounds, and its substitution patterns have been extensively studied in various contexts. ajchem-a.commdpi.com
Piperidine Ring Substitution:
The introduction of substituents at various positions on the piperidine ring can influence the molecule's conformation and its interaction with target proteins. For example, alkyl groups or other functional groups at the 2, 4, 5, or 6 positions can alter the compound's lipophilicity, which in turn can affect its ability to cross the blood-brain barrier, a critical factor for centrally acting agents. nih.gov Furthermore, substitutions can introduce chiral centers, leading to stereoisomers with potentially different pharmacological profiles.
While specific studies on substituted this compound are limited, general principles of piperidine SAR suggest that even small alkyl substitutions can have a significant impact. For instance, in other classes of piperidine-containing drugs, a methyl group on the piperidine ring has been shown to enhance potency or selectivity for a particular target. ajchem-a.com
Nitrogen Alkylation:
In the context of antidepressant agents, where interactions with monoamine transporters are often key, the pKa of the piperidine nitrogen is a critical parameter. N-alkylation can fine-tune this pKa to optimize binding to the transporter. For example, in a series of N-substituted piperidine-3-carbohydrazide-hydrazones, the length of the N-alkyl chain was found to influence cholinesterase inhibitory activity. nih.gov
Stereochemical Considerations in the Design and Synthesis of this compound Derivatives
The presence of a chiral center at the 3-position of the piperidine ring in this compound means that it exists as a pair of enantiomers. The spatial arrangement of the (2-Ethylphenoxy)methyl substituent can significantly impact the compound's interaction with its biological target, as biomolecules such as receptors and enzymes are themselves chiral. Consequently, the two enantiomers may exhibit different biological activities, potencies, and even different pharmacological profiles.
The synthesis of stereochemically pure enantiomers is therefore a critical aspect of the design and development of this compound derivatives. Stereoselective synthesis methods allow for the preparation of individual enantiomers, enabling the evaluation of their distinct biological properties. Various strategies for the stereoselective synthesis of substituted piperidines have been developed, including the use of chiral auxiliaries, asymmetric catalysis, and resolution of racemic mixtures. mdpi.com
While specific studies on the stereochemistry of this compound are not widely available, research on other chiral piperidine derivatives highlights the importance of stereochemistry. For example, in a study of cis-3-[(2-methoxybenzyl)amino]-2-phenylpiperidine, the cis isomer was found to be a highly potent and selective substance P receptor antagonist, indicating a clear stereochemical preference for this biological activity. nih.gov
The design of new analogues of this compound should therefore take into account the potential for stereoisomerism. The development of synthetic routes that allow for the controlled formation of specific stereoisomers is essential for a thorough investigation of the SAR and the identification of the most active and selective compounds.
Combinatorial Chemistry and Library Generation based on the this compound Scaffold
Combinatorial chemistry provides a powerful platform for the rapid synthesis of large and diverse libraries of compounds, which can be screened for biological activity to identify new lead compounds. nih.gov The this compound scaffold is well-suited for the application of combinatorial approaches due to the presence of multiple points for chemical modification.
A combinatorial library based on this scaffold can be designed to explore the SAR in a systematic manner. The key points of diversity that can be varied include:
Substituents on the phenoxy ring: A variety of functional groups can be introduced at different positions of the phenyl ring to probe the effects of electronic and steric properties on activity.
Substituents on the piperidine ring: Different alkyl or functional groups can be introduced at various positions on the piperidine ring.
The substituent on the piperidine nitrogen: A wide range of alkyl or acyl groups can be attached to the nitrogen atom.
The design of such a library would involve the selection of a set of building blocks for each point of diversity. These building blocks can be chosen based on principles of medicinal chemistry to cover a wide range of physicochemical properties. The synthesis of the library can be performed using solid-phase or solution-phase combinatorial techniques, allowing for the efficient generation of a large number of compounds. nih.gov
Once synthesized, the library can be subjected to high-throughput screening to identify compounds with the desired biological activity. The data obtained from the screening can then be used to build a comprehensive SAR model, which can guide the design of more potent and selective analogues. This iterative process of library design, synthesis, and screening is a cornerstone of modern drug discovery.
Pre Clinical Pharmacological Characterization of 3 2 Ethylphenoxy Methyl Piperidine
In Vitro Receptor Binding and Functional Assays
No publicly available data from G protein-coupled receptor (GPCR) profiling studies for 3-[(2-Ethylphenoxy)methyl]piperidine or its close analogue, 3-[(2-ethoxyphenoxy)methyl]piperidine (B1352136), were identified.
There is no available information in the public domain regarding the modulatory effects of this compound or its close analogue, 3-[(2-ethoxyphenoxy)methyl]piperidine, on ligand-gated or voltage-gated ion channels.
Studies on the related compound, 3-[(2-ethoxyphenoxy)methyl]piperidine, have shown interaction with neurotransmitter transporters. Specifically, its ability to inhibit the reuptake of biogenic amines in pig brain synaptosomal fractions has been evaluated. This in vitro testing demonstrated that 3-[(2-ethoxyphenoxy)methyl]piperidine possesses biological activity comparable to the antidepressant drug viloxazine (B1201356), suggesting it may act as a neurotransmitter reuptake inhibitor. nih.gov The primary mechanism of action is suggested to be the inhibition of norepinephrine (B1679862) and serotonin (B10506) reuptake, which is a common characteristic of many antidepressant agents. nih.gov
Table 1: In Vitro Neurotransmitter Reuptake Inhibition Profile of 3-[(2-ethoxyphenoxy)methyl]piperidine No quantitative inhibition data (e.g., IC50 or Ki values) were provided in the available source. The activity was described as comparable to viloxazine.
| Transporter | Substrate | Tissue Source | Finding |
| Biogenic Amine Transporters | Norepinephrine, Serotonin, Dopamine (B1211576) | Pig brain synaptosomes | Activity comparable to viloxazine nih.gov |
No data are available in the public domain regarding the inhibitory or activating effects of this compound or its close analogue, 3-[(2-ethoxyphenoxy)methyl]piperidine, on a broad panel of enzymes.
Cellular and Molecular Pharmacodynamics of this compound
There is no information available in the scientific literature concerning the modulation of intracellular signaling pathways by this compound or its close analogue, 3-[(2-ethoxyphenoxy)methyl]piperidine.
Gene Expression and Proteomic Alterations
No published studies were identified that investigated the effects of this compound on gene expression or protein profiles in cellular or animal models.
In Vivo Pharmacological Efficacy and Mechanistic Investigations in Animal Models
Behavioral Neuroscience Models Investigating Specific Central Nervous System Functions
There is no available data from behavioral neuroscience models, such as those for anxiety, depression, psychosis, or cognition, to characterize the in vivo effects of this compound.
Animal Models of Relevant Physiological Systems (e.g., Cardiovascular, Metabolic)
Information regarding the in vivo efficacy and mechanistic investigations of this compound in animal models of cardiovascular or metabolic systems is not present in the current body of scientific literature.
Pharmacokinetic Profiling in Pre-clinical Species (Absorption, Distribution, Metabolism, Excretion)
The pharmacokinetic profile, including the absorption, distribution, metabolism, and excretion (ADME) of this compound in any preclinical species, has not been publicly reported.
Elucidation of the Molecular Mechanism of Action for 3 2 Ethylphenoxy Methyl Piperidine
Target Identification and Validation via Biochemical and Biophysical Approaches
Direct target identification for 3-[(2-Ethylphenoxy)methyl]piperidine is not extensively documented in publicly available research. However, based on its structural similarity to known norepinephrine (B1679862) reuptake inhibitors (NRIs), the primary hypothesized target is the norepinephrine transporter (NET).
Biochemical assays on analogous compounds, such as 3-[(2-ethoxyphenoxy)methyl]piperidine (B1352136) derivatives, have shown an inhibitory effect on the reuptake of biogenic amines, particularly norepinephrine, in brain synaptosomal preparations. For instance, studies on viloxazine (B1201356), a structurally related morpholine (B109124) derivative, have determined its binding affinity (Ki) for the human norepinephrine transporter.
Table 1: Comparative Binding Affinities of Viloxazine for Monoamine Transporters
| Transporter | Binding Affinity (Ki) in µM |
| Norepinephrine Transporter (NET) | 0.63 |
| Serotonin (B10506) Transporter (SERT) | >10 |
| Dopamine (B1211576) Transporter (DAT) | >100 |
This data for Viloxazine suggests a significant selectivity for the norepinephrine transporter over other monoamine transporters.
Biophysical approaches to validate the interaction between this compound and its putative target are not yet available. Such studies, including techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), would be crucial to confirm the direct binding and to determine the thermodynamic parameters of the interaction.
Allosteric Modulation and Orthosteric Binding Site Analysis
The current hypothesis suggests that this compound acts as a competitive inhibitor at the orthosteric binding site of the norepinephrine transporter. This means it likely competes with the natural substrate, norepinephrine, for binding to the transporter. This is the common mechanism for many phenoxymethylpiperidine and related compounds that function as reuptake inhibitors.
There is currently no evidence to suggest that this compound functions as an allosteric modulator of the norepinephrine transporter. Allosteric modulators bind to a site distinct from the primary (orthosteric) binding site, altering the target protein's conformation and function. Radioligand binding studies with compounds that bind to different sites on the transporter could help to definitively rule out an allosteric mechanism.
Protein-Ligand Interaction Mapping and Binding Kinetics
Detailed protein-ligand interaction mapping for this compound with the norepinephrine transporter is not available due to the absence of co-crystallization or advanced computational modeling studies for this specific ligand. However, based on the structure of other NRIs, it is hypothesized that the interaction would involve a combination of hydrogen bonding, and hydrophobic interactions within the transmembrane domains of the NET. The piperidine (B6355638) ring is expected to play a crucial role in anchoring the molecule within the binding pocket, while the ethylphenoxy group likely engages with hydrophobic residues.
The binding kinetics, including the association (kon) and dissociation (koff) rates, for this compound have not been experimentally determined. For the related compound viloxazine, the half-maximal inhibitory concentration (IC50) for norepinephrine reuptake has been measured to be 0.2 µM. frontiersin.org This value provides an indication of the functional potency of this class of compounds.
Table 2: Functional Potency of Viloxazine
| Parameter | Value (µM) |
| IC50 (Norepinephrine Reuptake Inhibition) | 0.2 |
This data for Viloxazine indicates a potent inhibition of the norepinephrine transporter's function.
Investigating Downstream Signaling Cascades and Cellular Responses
The primary downstream effect of inhibiting norepinephrine reuptake by this compound is the increased concentration of norepinephrine in the synaptic cleft. patsnap.com This elevation in extracellular norepinephrine leads to enhanced activation of adrenergic receptors on postsynaptic neurons. patsnap.com
The subsequent cellular responses are dependent on the specific types and subtypes of adrenergic receptors that are activated and the neuronal circuits involved. Activation of these receptors can trigger various intracellular signaling cascades, including:
Cyclic Adenosine Monophosphate (cAMP) Pathway: Activation of β-adrenergic receptors typically leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cAMP levels. This, in turn, activates protein kinase A (PKA), which phosphorylates numerous downstream targets, influencing gene expression and cellular function.
Phosphoinositide Pathway: Activation of α1-adrenergic receptors can stimulate phospholipase C, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for mobilizing intracellular calcium and activating protein kinase C (PKC), respectively.
The ultimate cellular and physiological responses to these signaling events are complex and can include modulation of neuronal excitability, synaptic plasticity, and gene expression. In the context of the central nervous system, these changes are thought to underlie the therapeutic effects of norepinephrine reuptake inhibitors in conditions such as depression and attention-deficit/hyperactivity disorder (ADHD). patsnap.com
Advanced Analytical Methodologies for Research on 3 2 Ethylphenoxy Methyl Piperidine
High-Performance Chromatographic Techniques for Purity Assessment and Quantification
The purity and concentration of 3-[(2-Ethylphenoxy)methyl]piperidine are critical parameters in research, necessitating the use of high-performance chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods employed for these purposes.
For HPLC analysis, a reversed-phase approach is typically favored for compounds of this nature. A C18 column is commonly used, providing a nonpolar stationary phase that effectively separates the analyte from polar and nonpolar impurities. The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent such as acetonitrile (B52724) or methanol (B129727), run in an isocratic or gradient mode to ensure optimal separation. Detection is most commonly achieved using an ultraviolet (UV) detector, set at a wavelength where the aromatic ring of the phenoxy group shows maximum absorbance.
Gas chromatography, coupled with a Flame Ionization Detector (FID), offers an alternative for purity assessment, particularly for volatile impurities. The analysis of this compound would require a capillary column with a nonpolar or medium-polarity stationary phase.
Quantification is achieved by creating a calibration curve from the analysis of reference standards of known concentrations. The peak area of the analyte in a sample is then compared to this curve to determine its concentration. For assessing purity, the peak area of this compound is compared to the total area of all peaks in the chromatogram.
Table 1: Illustrative HPLC Method Parameters for Purity Analysis of this compound
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 270 nm |
| Injection Volume | 10 µL |
Spectroscopic Characterization Methods (e.g., Nuclear Magnetic Resonance, Mass Spectrometry) for Structural Confirmation and Metabolite Identification in Research
Spectroscopic methods are indispensable for the unambiguous confirmation of the chemical structure of this compound and for identifying its metabolites in research studies.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (Proton NMR) reveals the number of different types of protons, their connectivity, and their chemical environment. The spectrum would be expected to show distinct signals for the aromatic protons of the ethylphenoxy group, the aliphatic protons of the ethyl side chain, the protons on the piperidine (B6355638) ring, and the methylene (B1212753) bridge protons.
¹³C NMR (Carbon-13 NMR) provides information about the different carbon environments in the molecule. Each unique carbon atom in this compound would produce a distinct signal.
Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns. When coupled with a chromatographic system (e.g., LC-MS or GC-MS), it becomes a powerful tool for identifying and quantifying the compound in complex mixtures. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule, further confirming its identity.
In metabolite identification studies, samples from in vitro or in vivo experiments are analyzed, often using LC-MS/MS. The parent compound's mass is monitored, as are the masses of potential metabolites. Common metabolic transformations for a molecule like this compound could include hydroxylation of the aromatic or piperidine ring, N-dealkylation, or oxidation of the ethyl group. The fragmentation patterns of these potential metabolites are then compared to the fragmentation of the parent compound to elucidate their structures.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Observation |
| ¹H NMR | Signals in the aromatic region (δ 6.8-7.2 ppm), signals for the ethyl group (quartet and triplet), and complex signals in the aliphatic region for the piperidine and methylene protons. |
| ¹³C NMR | Aromatic carbon signals (δ 110-160 ppm) and aliphatic carbon signals (δ 15-75 ppm). |
| Mass Spectrometry (EI) | A molecular ion peak corresponding to the compound's molecular weight, and characteristic fragment ions from the cleavage of the ether bond or fragmentation of the piperidine ring. |
Bioanalytical Method Development for Detection and Quantification in Biological Matrices of Animal Studies
To understand the pharmacokinetics of this compound in animal studies, robust bioanalytical methods are required to measure its concentration in biological matrices such as plasma, blood, and tissue homogenates.
The development of such a method typically involves several key stages:
Sample Preparation: This is a critical step to remove proteins and other interfering substances from the biological sample. Common techniques include protein precipitation (PPT) with a solvent like acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). The goal is to achieve a clean extract with high recovery of the analyte.
Chromatographic Separation: Liquid chromatography, most often ultra-high-performance liquid chromatography (UHPLC), is used to separate the analyte from endogenous matrix components. A C18 column is a common choice, with a rapid gradient elution to ensure a short analysis time.
Detection and Quantification: Tandem mass spectrometry (MS/MS) is the gold standard for detection in bioanalytical studies due to its high selectivity and sensitivity. A triple quadrupole mass spectrometer is typically used, operating in multiple reaction monitoring (MRM) mode. In this mode, a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is monitored. This provides a high degree of certainty in the identification and quantification of the analyte. An internal standard, a structurally similar molecule, is usually added to the samples to correct for variations in sample preparation and instrument response.
Method Validation: The developed method must be rigorously validated according to regulatory guidelines. This involves assessing parameters such as linearity, accuracy, precision, selectivity, stability, and matrix effect to ensure the reliability of the data generated.
Table 3: Typical Workflow for Bioanalytical Method Development
| Stage | Key Considerations | Example |
| 1. Sample Preparation | Analyte recovery, removal of interferences, efficiency. | Protein precipitation of plasma with acetonitrile followed by centrifugation. |
| 2. Chromatography | Separation from matrix components, peak shape, run time. | UHPLC with a C18 column and a fast gradient of water and methanol with 0.1% formic acid. |
| 3. Detection | Sensitivity, selectivity. | Triple quadrupole MS/MS in MRM mode. |
| 4. Validation | Accuracy, precision, linearity, stability. | Analysis of quality control samples at low, medium, and high concentrations. |
Computational Chemistry and Molecular Modeling of 3 2 Ethylphenoxy Methyl Piperidine
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as 3-[(2-Ethylphenoxy)methyl]piperidine) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. The primary goal is to forecast the binding mode and affinity, often represented by a scoring function that estimates the strength of the interaction.
While specific docking studies on this compound are not extensively detailed in publicly available literature, the methodology is widely applied to piperidine (B6355638) derivatives targeting various receptors. For instance, studies on piperidine-based ligands for the sigma-1 (σ1R) receptor have successfully used docking to decipher binding modes. nih.gov These simulations revealed that the protonated piperidine nitrogen atom is a key pharmacophoric feature, forming crucial salt bridge interactions with acidic residues like Glu172 and Asp126 in the receptor's binding pocket. nih.gov Furthermore, π–cation interactions between the charged nitrogen and aromatic residues such as Phe107 were identified as stabilizing forces. nih.gov
In a hypothetical docking study of this compound, the molecule would be placed into the binding site of a target protein. The simulation algorithm would then explore various conformations and orientations of the ligand, evaluating the steric and energetic fit at each step. The results would provide a ranked list of binding poses, with associated scores. The best-scoring pose would reveal potential key interactions, such as:
Hydrogen bonding: The piperidine nitrogen (as a hydrogen bond acceptor or donor when protonated) and the ether oxygen could interact with polar amino acid residues.
Hydrophobic interactions: The ethylphenyl group and the aliphatic part of the piperidine ring could engage with nonpolar pockets within the receptor.
π-stacking: The aromatic ring could interact with phenylalanine, tyrosine, or tryptophan residues.
These predictions are invaluable for understanding the structural basis of activity and for the rational design of new analogues with improved affinity or selectivity. nih.gov For example, docking studies on novel piperidine derivatives designed as VEGFR-2 inhibitors helped identify key binding interactions with Cys919, Glu885, and Asp1046 residues, guiding further optimization. nih.gov
| Target Receptor Example | Key Interacting Residues for Piperidine Ligands | Type of Interaction | Reference |
| Sigma-1 Receptor (σ1R) | Glu172, Asp126 | Salt Bridge | nih.gov |
| Sigma-1 Receptor (σ1R) | Phe107 | π–Cation | nih.gov |
| µ-Opioid Receptor (µ-OR) | D147, Y148, M151, H297 | General Binding Pocket | tandfonline.com |
| VEGFR-2 | Cys919, Glu885, Asp1046 | Hydrogen Bonding | nih.gov |
| HIV-1 Protease | Asp25, Asp29, Asp30 | Hydrogen Bonding | plos.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. By building a mathematical model, QSAR can predict the activity of new, unsynthesized molecules.
A QSAR study on analogues of this compound would begin by compiling a dataset of structurally similar compounds with experimentally measured biological activities (e.g., inhibitory concentrations, Ki). For each molecule, a set of numerical parameters, or "molecular descriptors," would be calculated. These descriptors quantify various aspects of the molecular structure, such as:
Constitutional descriptors: Molecular weight, number of atoms, rings, etc.
Topological descriptors: Indices that describe the connectivity of atoms.
Geometric descriptors: Molecular surface area, volume, and shape indices.
Electronic descriptors: Partial charges, dipole moment, and energies of frontier orbitals (HOMO/LUMO).
Hydrophobic descriptors: LogP, which measures the molecule's lipophilicity.
Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a model is created that links a combination of these descriptors to the observed activity. For example, a QSAR study on piperidine derivatives as farnesyltransferase inhibitors found that activity was mediated by van der Waals surface area features related to partial charge and hydrophobicity. benthamscience.com The resulting model indicated that a clear separation between hydrophobic and hydrophilic regions, along with the presence of fractional negative charges, was important for better activity. benthamscience.com
Such a model for this compound analogues could reveal which structural modifications are likely to increase or decrease potency. For instance, the model might show that increasing the size of the alkyl substituent on the phenyl ring (e.g., changing ethyl to propyl) positively correlates with activity, while adding a polar group to the piperidine ring has a negative correlation. These insights provide a rational basis for prioritizing which new analogues to synthesize and test.
Molecular Dynamics Simulations to Explore Ligand-Receptor Complex Stability and Dynamics
While molecular docking provides a static snapshot of a ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the movements of atoms over time by solving Newton's equations of motion, providing insights into the flexibility, stability, and conformational changes of the complex in a simulated physiological environment (including water and ions).
Following a docking study of this compound with its target, an MD simulation would be initiated using the predicted binding pose. The simulation, often running for hundreds of nanoseconds, would track the trajectory of every atom in the system. nih.govresearchgate.net Analysis of this trajectory can:
Assess Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone, researchers can determine if the ligand remains stably bound in its initial pose or if it shifts or even dissociates. researchgate.net
Identify Key Interactions: The simulation can reveal the persistence of interactions found in docking (e.g., hydrogen bonds) and identify new, transient interactions that are crucial for binding but missed in the static model. nih.gov
Analyze Conformational Changes: Both the ligand and the protein can change their shape upon binding. MD simulations can capture these induced-fit effects, showing how the receptor might adapt to accommodate the ligand.
Calculate Binding Free Energy: Advanced techniques like MM/PBSA or MM/GBSA can be applied to MD trajectories to provide a more accurate estimation of the binding free energy, which is a better predictor of binding affinity than docking scores alone.
For example, MD simulations performed on piperidine derivatives targeting the main protease of SARS-CoV-2 were used to confirm docking results and determine the mobility and stability of the designed compounds within the binding pocket over a 120-nanosecond period. nih.gov
De Novo Drug Design Approaches Utilizing the this compound Scaffold
De novo drug design involves the computational creation of novel molecular structures with desired properties, often starting from a basic scaffold or a fragment within a known binding site. The this compound structure represents a valuable scaffold that can be used as a starting point for generating new, patentable molecules.
De novo design algorithms can operate in several ways:
Growing: Starting with a fragment of the scaffold placed in the active site, the algorithm adds atoms or functional groups step-by-step, exploring unoccupied pockets of the receptor and optimizing interactions.
Linking: Two or more fragments placed in different sub-pockets of the binding site are connected with a linker to form a single, coherent molecule.
Scaffold Hopping: The core scaffold (e.g., the piperidine ring) is replaced with a different chemical moiety (a bioisostere) that maintains the crucial three-dimensional arrangement of key interacting groups but possesses different properties (e.g., improved synthetic accessibility or better ADME profile).
In the context of this compound, a de novo design program could use the entire molecule or its phenoxymethylpiperidine core as a foundation. The software would then systematically modify the structure—for example, by adding substituents to the phenyl ring, changing the ethyl group, or altering the substitution pattern on the piperidine ring—and evaluate each new design for its predicted affinity, drug-likeness, and synthetic feasibility. This approach has been conceptually applied in the design of piperidine nucleosides as mimics of existing drugs, where the six-membered piperidine ring was used to replace a five-membered pyrrolidine (B122466) scaffold to achieve a desired conformation. mdpi.comresearchgate.net This strategy accelerates the discovery process by exploring a vast chemical space computationally before committing resources to chemical synthesis.
Future Perspectives and Emerging Research Avenues for 3 2 Ethylphenoxy Methyl Piperidine
Exploration of Novel Biological Targets and Therapeutic Applications
Initial research into compounds structurally similar to 3-[(2-Ethylphenoxy)methyl]piperidine has primarily centered on neurological and psychiatric disorders. Future research is poised to expand from this starting point to a wider array of biological targets, reflecting the versatility of the piperidine (B6355638) core.
A study on 3-[(2-ethoxyphenoxy)methyl]piperidine (B1352136) derivatives, which are close structural analogues, identified their potential as antidepressant agents. nih.gov These compounds were found to inhibit the reuptake of key biogenic amines, including norepinephrine (B1679862), dopamine (B1211576), and serotonin (B10506), in brain synaptosomal fractions. nih.gov The activity of some derivatives was comparable to the established antidepressant drug viloxazine (B1201356). nih.gov Furthermore, these molecules demonstrated anticonvulsant activity in preclinical models. nih.gov
Building on this foundation, future exploration could target other central nervous system (CNS) applications where piperidine derivatives have shown promise. These include:
Neurodegenerative Diseases: Piperidine-based molecules are pivotal in therapies for Alzheimer's disease. ijnrd.orgresearchgate.net Given its ability to interact with CNS targets, this compound could be investigated for activity against targets like amyloid-beta plaques or as a modulator of phosphodiesterase-4D (PDE4D). pmarketresearch.com
Pain Management: The piperidine moiety is a fundamental component of potent analgesics, most notably morphine and fentanyl. tandfonline.comencyclopedia.pub Research could explore the potential of this compound derivatives as ligands for opioid receptors or other pain-related targets. tandfonline.com
Sigma Receptors: Various phenoxyalkylpiperidines have been identified as high-affinity ligands for the sigma-1 (σ1) receptor, which is implicated in memory, cognition, and neuroprotection. uniba.it This presents a compelling avenue for developing this compound as a potential treatment for amnesia and cognitive deficits. uniba.it
Beyond the CNS, the broader family of piperidine derivatives has demonstrated a vast pharmacological spectrum, suggesting additional therapeutic areas for investigation:
Oncology: Piperidine scaffolds are integral to modern kinase inhibitors, such as Bruton's tyrosine kinase (BTK) inhibitors used in treating hematologic malignancies. pmarketresearch.com They are also being explored for their ability to induce apoptosis and target pro-survival mechanisms in cancer cells. encyclopedia.pubmdpi.com
Infectious Diseases: Researchers have successfully synthesized piperidine derivatives with antimalarial, antiviral, antimicrobial, and antifungal properties. researchgate.net For instance, novel piperidine-benzodioxole compounds have been designed as potential leishmanicidal drug candidates. nih.gov
The potential biological activities for piperidine derivatives are summarized in the table below.
| Therapeutic Area | Potential Application | Key Targets/Mechanisms |
| Central Nervous System | Antidepressant, Anticonvulsant | Norepinephrine, Serotonin, Dopamine Transporters nih.gov |
| Anti-Alzheimer's | Amyloid-beta plaques, PDE4D modulation ijnrd.orgpmarketresearch.com | |
| Analgesia (Pain Management) | Opioid Receptors (e.g., µ-opioid receptor) tandfonline.comencyclopedia.pub | |
| Anti-Amnesic / Cognitive Enhancement | Sigma-1 (σ1) Receptor uniba.it | |
| Oncology | Hematologic Malignancies, Solid Tumors | Kinase inhibition (e.g., BTK), Apoptosis induction pmarketresearch.comencyclopedia.pubmdpi.com |
| Infectious Diseases | Antiviral, Antimalarial, Antifungal | Various microbial targets researchgate.net |
| Antiprotozoal (Leishmaniasis) | Leishmania amazonensis inhibition nih.gov | |
| Other | Antihypertensive, Anti-inflammatory | Various researchgate.net |
Development as a Pharmacological Tool for Investigating Biological Processes
A significant future direction for this compound is its development as a specialized pharmacological tool. Its demonstrated interaction with specific molecular targets allows it to be used to probe complex biological systems.
Based on the known activity of its analogues on biogenic amine transporters, the compound could be refined into a selective inhibitor. nih.gov Such a tool would be invaluable for in vitro and in vivo studies aimed at elucidating the specific roles of norepinephrine, serotonin, or dopamine transport in various physiological and pathological processes. By modifying the structure, researchers could optimize its selectivity for one transporter over the others, creating a highly specific molecular probe.
Furthermore, the compound could be radiolabeled to serve as a tracer for positron emission tomography (PET) imaging. This would enable non-invasive visualization and quantification of its target transporters in the living brain, offering insights into conditions like depression, Parkinson's disease, and ADHD. A similar compound, 3-[2-(4-Benzylphenoxy)ethyl]piperidine, has been noted for its utility in pharmacological studies due to its interaction with specific molecular targets.
Integration with Advanced Drug Discovery Technologies and Screening Platforms
Future research on this compound will benefit immensely from integration with advanced drug discovery technologies that accelerate the identification of new activities and the optimization of lead compounds.
In Silico Screening: Computational tools are increasingly used to predict the biological activity of novel compounds. clinmedkaz.org Platforms like SwissTargetPrediction can identify the most likely protein targets for a given molecule, while others can predict entire activity spectra. clinmedkaz.org Applying these in silico methods to this compound could rapidly generate hypotheses about novel therapeutic applications, guiding subsequent experimental validation. clinmedkaz.org Molecular docking studies can further elucidate binding modes with potential targets, as has been done for other piperidine derivatives to confirm their potential as anticancer agents. mdpi.com
AI-Driven Molecular Modeling: Artificial intelligence and machine learning are revolutionizing drug design. pmarketresearch.com These technologies can analyze structure-activity relationships (SAR) from existing piperidine derivatives to predict modifications to the this compound structure that would enhance binding affinity, improve selectivity, or optimize pharmacokinetic properties. pmarketresearch.com
High-Throughput and Fragment-Based Screening: The core piperidine structure can be used in fragment-based drug discovery (FBDD) campaigns. pmarketresearch.com This involves screening small chemical fragments for weak binding to a biological target and then growing or combining them into a more potent lead compound. This compound could serve as a starting point or a building block in such campaigns.
Advanced Synthesis: Innovations in chemical synthesis can accelerate the creation of derivative libraries for screening. news-medical.net New modular strategies that combine biocatalytic oxidation with radical cross-coupling can simplify the production of complex, three-dimensional piperidine molecules, allowing for faster exploration of chemical space around the core structure. news-medical.net
Challenges and Opportunities in the Pre-clinical Development of Piperidine-Based Chemical Entities
While the piperidine scaffold offers immense opportunities, its journey through preclinical development is not without challenges. Understanding these hurdles is critical for the future trajectory of compounds like this compound.
| Aspect | Challenges | Opportunities |
| Synthesis & Manufacturing | Impurity Control: Synthesis can generate byproducts like N-alkylated impurities or leave residual solvents, requiring highly sensitive analytical methods (HPLC, GC-MS) to ensure purity. pmarketresearch.com | Modular Synthesis: New, efficient synthetic methods are being developed to rapidly access complex piperidine derivatives, potentially reducing costs and timelines. news-medical.net |
| Scalability & Polymorphism: Controlling crystallization to yield the correct, stable polymorph is crucial for bioavailability and can be difficult to scale up from the lab to production. pmarketresearch.com | ||
| Regulatory & Compliance | Data Requirements: Stringent regulations, such as the EU's REACH, require extensive and costly toxicological data for new chemical entities produced in significant quantities. pmarketresearch.com | High-Value Targets: The adaptability of the piperidine scaffold makes it ideal for developing next-generation inhibitors for complex targets in oncology and CNS disorders. arizona.edupmarketresearch.com |
| Biological Profile | Off-Target Effects: Due to the scaffold's ability to interact with many targets, ensuring selectivity to avoid side effects is a primary challenge in medicinal chemistry optimization. | Broad Applicability: The proven success of piperidine-based drugs across more than twenty classes provides a strong foundation and rationale for developing new derivatives. nih.govresearchgate.net |
The primary opportunities lie in the chemical versatility of the piperidine ring. researchgate.net Advances in computational chemistry and modular synthesis allow for precise modifications to the scaffold, enhancing bioavailability and reducing off-target effects. pmarketresearch.com This adaptability makes piperidine derivatives, including this compound, prime candidates for tackling complex diseases like cancer and neurodegenerative disorders, where highly selective and potent small-molecule inhibitors are in demand. arizona.edupmarketresearch.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-[(2-Ethylphenoxy)methyl]piperidine, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via alkylation of piperidine derivatives. For example, alkylation of 2-ethylphenol with a piperidine-containing electrophile (e.g., chloromethylpiperidine) under basic conditions (e.g., NaOH in dichlorethane) . Optimization involves controlling stoichiometry, reaction time (typically 12-24 hours), and temperature (60-80°C). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves yield and purity . Monitoring reaction progress with TLC or HPLC is critical .
Q. How should researchers characterize the structural purity of this compound?
- Methodology : Use a combination of spectroscopic techniques:
- 1H/13C-NMR : Confirm the presence of the ethylphenoxy group (δ ~6.8-7.2 ppm for aromatic protons) and piperidine methylene protons (δ ~3.4-3.8 ppm) .
- HPLC-MS : Assess purity (>95%) and detect impurities (e.g., unreacted starting materials) using reverse-phase C18 columns with acetonitrile/water mobile phases .
- Elemental analysis : Verify empirical formula alignment (e.g., C14H21NO) .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodology :
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and ANSI-approved safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols/dust .
- Storage : Store at 2-8°C in airtight containers away from oxidizers .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data for this compound derivatives?
- Methodology :
- Dose-response studies : Perform in vitro assays (e.g., receptor binding) across multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects .
- Meta-analysis : Compare data across studies using standardized metrics (e.g., IC50 values) and assess variables like solvent choice (DMSO vs. aqueous buffers) .
- Orthogonal assays : Validate results with complementary techniques (e.g., SPR for binding affinity vs. functional cAMP assays) .
Q. What computational strategies are effective for predicting the reactivity of this compound in novel reactions?
- Methodology :
- DFT calculations : Use Gaussian or ORCA software to model transition states and activation energies for reactions like nucleophilic substitutions .
- MD simulations : Predict solvation effects and conformational stability in solvents (e.g., DCM, THF) .
- Machine learning : Train models on existing piperidine reaction datasets to forecast optimal catalysts (e.g., Pd/C vs. Raney Ni) .
Q. How can factorial design improve the optimization of this compound synthesis?
- Methodology :
- Variables : Test factors like temperature (X1), catalyst loading (X2), and solvent polarity (X3) in a 2³ factorial design .
- Response surface modeling : Use software (e.g., Design-Expert) to identify interactions (e.g., X1*X2) affecting yield .
- Validation : Replicate center-point runs to confirm robustness (RSD <5%) .
Q. What strategies mitigate instability of this compound in aqueous solutions?
- Methodology :
- pH stabilization : Buffer solutions (pH 7.4) reduce hydrolysis; monitor degradation via UPLC at 0, 24, and 48 hours .
- Lyophilization : Prepare stable lyophilized powders with cryoprotectants (e.g., trehalose) .
- Protective groups : Introduce tert-butyloxycarbonyl (Boc) groups to sensitive sites during synthesis .
Data Analysis and Reporting
Q. How should researchers address batch-to-batch variability in this compound synthesis?
- Methodology :
- QC/QA protocols : Implement in-process checks (e.g., mid-reaction sampling for HPLC) .
- Statistical process control (SPC) : Use control charts (X-bar and R charts) to track yield and purity over 10+ batches .
- Root-cause analysis : Apply Fishbone diagrams to trace variability to raw material quality or stirring efficiency .
Q. What ethical guidelines apply to pharmacological testing of this compound derivatives?
- Methodology :
- Institutional approval : Submit protocols to IACUC or ethics boards for in vivo studies .
- 3Rs principle : Prioritize in silico and in vitro models (Replace, Reduce, Refine) .
- Data transparency : Report negative results (e.g., lack of efficacy in ADME assays) to avoid publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
